3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one is an organic compound with the molecular formula C8H13F2NO. This compound features a cyclopentanone ring substituted with a 2-amino-1,1-difluoroethyl group. The presence of fluorine atoms in the structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-amino-1,1-difluoroethane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-1,1-difluoroethyl)cyclohexanone
- 3-(trifluoromethyl)cyclopentan-1-one
- 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
Uniqueness
3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11F2NO |
---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H11F2NO/c8-7(9,4-10)5-1-2-6(11)3-5/h5H,1-4,10H2 |
InChI Key |
PXPXKCMUPRZQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.